molecular formula C15H16N6O3S B11574490 ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4-methylphenyl)thio]methyl}-1H-1,2,3-triazole-4-carboxylate

ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4-methylphenyl)thio]methyl}-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B11574490
M. Wt: 360.4 g/mol
InChI Key: YABICWGRDOCOPQ-UHFFFAOYSA-N
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Description

Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4-methylphenyl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4-methylphenyl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylate typically involves multiple steps, starting from commercially available starting materials. The key steps may include:

  • Formation of the 1,2,3-triazole ring through a cycloaddition reaction.
  • Introduction of the oxadiazole moiety via a condensation reaction.
  • Functionalization of the triazole ring with the amino and sulfanyl groups.
  • Esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4-methylphenyl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: As a lead compound for the development of new drugs.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4-methylphenyl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylate would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For example, it could inhibit an enzyme involved in a critical metabolic pathway, leading to the death of a microorganism.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole derivatives: Known for their diverse biological activities.

    Oxadiazole derivatives: Known for their antimicrobial and anticancer properties.

    Sulfanyl-substituted compounds: Known for their potential as enzyme inhibitors.

Uniqueness

Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4-methylphenyl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylate is unique due to the combination of its functional groups, which may confer specific biological activities and chemical reactivity not seen in other compounds.

Properties

Molecular Formula

C15H16N6O3S

Molecular Weight

360.4 g/mol

IUPAC Name

ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-methylphenyl)sulfanylmethyl]triazole-4-carboxylate

InChI

InChI=1S/C15H16N6O3S/c1-3-23-15(22)12-11(8-25-10-6-4-9(2)5-7-10)21(20-17-12)14-13(16)18-24-19-14/h4-7H,3,8H2,1-2H3,(H2,16,18)

InChI Key

YABICWGRDOCOPQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)C2=NON=C2N)CSC3=CC=C(C=C3)C

Origin of Product

United States

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